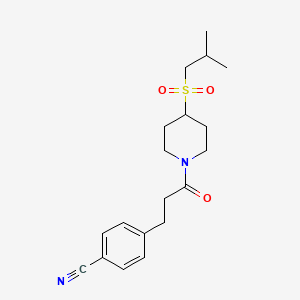

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Description

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-oxopropyl chain linked to a 4-(isobutylsulfonyl)piperidine moiety. This structure combines aromatic, aliphatic, and heterocyclic elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)18-9-11-21(12-10-18)19(22)8-7-16-3-5-17(13-20)6-4-16/h3-6,15,18H,7-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOSKTNYCVNRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.

Attachment of the Benzonitrile Group: The final step involves the coupling of the piperidine derivative with a benzonitrile precursor, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.

Biological Research: The compound may serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile (CAS 62584-73-0)

- Structure : Shares the benzonitrile core and 3-oxopropyl chain but substitutes the isobutylsulfonyl-piperidine with a 4-methoxyphenyl group.

- Physicochemical Properties (from ): Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol SMILES: COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C#N)C=C2

- Key Differences: The methoxy group in CAS 62584-73-0 introduces electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound. Lower molecular weight (265.31 vs.

4-(3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropyl)benzonitrile

- Structure : Features a dioxopyrrolidin-1-yl group instead of the isobutylsulfonyl-piperidine ().

- Spectroscopic Data :

Complement Factor D Inhibitors ()

Two benzonitrile derivatives with piperazine-quinazoline substituents exhibit distinct inhibitory activities:

| Compound Name | IC₅₀ (nM) | Key Substituents |

|---|---|---|

| 3-[(1R)-1-Amino-3-[4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-oxopropyl]benzonitrile | 40.0 | Fluoro, dimethoxy |

| 4-[(1R)-1-Amino-3-[4-[4-amino-8-fluoro-6-methoxy-7-(2-methoxyethoxy)quinazolin-2-yl]piperazin-1-yl]-3-oxopropyl]benzonitrile | 110.0 | Fluoro, methoxyethoxy |

- Critical Observations :

- Substituents on the quinazoline ring significantly modulate potency (e.g., dimethoxy vs. methoxyethoxy reduces IC₅₀ by ~2.75-fold).

- The target compound’s isobutylsulfonyl-piperidine group may similarly influence target binding but lacks the fluorinated aromatic system seen in these inhibitors.

Research Implications

- Structure-Activity Relationships (SAR) : The sulfonyl group in the target compound may enhance binding to targets requiring polar interactions, whereas methoxy or quinazoline groups (as in analogs) optimize steric and electronic complementarity.

- Synthetic Challenges : The isobutylsulfonyl-piperidine moiety likely complicates synthesis compared to simpler analogs like CAS 62584-73-0, necessitating advanced purification techniques.

Biological Activity

4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an isobutylsulfonyl group, a propanone moiety, and a benzonitrile group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl precursors.

- Introduction of the Isobutylsulfonyl Group : Sulfonylation reactions using isobutylsulfonyl chloride.

- Final Coupling : Combining the piperidine derivative with the benzonitrile under suitable conditions.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing several potential therapeutic effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural features .

Anti-inflammatory Properties

Studies on related compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for binding to these targets, modulating their activity and influencing downstream signaling pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential. |

| Study 3 | Investigated the compound's effect on pain models in rodents, suggesting analgesic properties. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide-based compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar piperidine structure | Antimicrobial |

| Compound B | Different sulfonamide group | Anti-inflammatory |

| Compound C | Similar benzonitrile moiety | Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.